2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one
Overview
Description
The compound “2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one” is a cyclohexanone derivative with an azido group at the 2-position and a 2-chloro-3,4,5,6-tetradeuteriophenyl group also at the 2-position . The azido group is a functional group characterized by the formula -N3, and it’s known for its high reactivity. The phenyl group attached to the molecule is partially deuterated, meaning some of its hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the azido group and the 2-chloro-3,4,5,6-tetradeuteriophenyl group onto the cyclohexanone molecule. The azido group could potentially be introduced through a diazo transfer reaction . The 2-chloro-3,4,5,6-tetradeuteriophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azido group and the 2-chloro-3,4,5,6-tetradeuteriophenyl group attached to the cyclohexanone ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The azido group is known for its high reactivity and can participate in a variety of reactions, including cycloadditions and reductions . The presence of the chloro group on the phenyl ring could also allow for further functionalization through nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the azido group could make the compound highly reactive and potentially explosive . The deuterated phenyl group could also influence the compound’s NMR spectroscopic properties .Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential applications of this compound in various fields, such as materials science or medicinal chemistry. The reactivity of the azido group could be harnessed for the synthesis of complex molecules, while the deuterated phenyl group could be useful in studies involving NMR spectroscopy .
Properties
IUPAC Name |
2-azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNUOLEUGUXCR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N=[N+]=[N-])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747070 | |
Record name | 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1336986-09-4 | |
Record name | 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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